molecular formula C8H13N3 B1327159 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine CAS No. 1172505-99-5

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Cat. No.: B1327159
CAS No.: 1172505-99-5
M. Wt: 151.21 g/mol
InChI Key: BLOWQNCPKAFDCL-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a chemical compound widely used in scientific research due to its diverse applications. It possesses unique properties that make it suitable for studying biological processes and developing novel drugs.

Preparation Methods

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and can be performed in a one-pot, three-component procedure. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl nitrite or sodium nitrite in aqueous HCl solution . Major products formed from these reactions include 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl]pyrazoles .

Scientific Research Applications

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is extensively used in scientific research due to its versatility. It is employed in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . Its unique properties make it suitable for studying biological processes and developing novel drugs. Additionally, it is used as a precursor in the synthesis of condensed heterocyclic systems .

Comparison with Similar Compounds

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is similar to other 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. Some similar compounds include 3-amino-5-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazol-3-amine . The uniqueness of this compound lies in its specific structural properties and its applications in the synthesis of more complex heterocyclic systems .

Properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWQNCPKAFDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649475
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172505-99-5
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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